molecular formula C22H24N4OS3 B11460132 7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11460132
M. Wt: 456.7 g/mol
InChI Key: FKLROAINHOHYNH-UHFFFAOYSA-N
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Description

7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, each requiring specific reaction conditions. A common synthetic route includes:

    Formation of the core tetracyclic structure: This step typically involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of sulfur-containing groups: Thiolation reactions are employed to introduce the methylsulfanyl and phenylethylsulfanyl groups.

    Functionalization of the tetracyclic core: Additional functional groups, such as the propan-2-yl and oxa-thia groups, are introduced through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the tetracyclic core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the tetracyclic core.

Scientific Research Applications

7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The sulfur-containing groups and the tetracyclic core play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene analogs: Compounds with similar tetracyclic structures and sulfur-containing functional groups.

    Other tetracyclic compounds: Molecules with different functional groups but similar core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H24N4OS3

Molecular Weight

456.7 g/mol

IUPAC Name

7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H24N4OS3/c1-13(2)16-11-15-17(12-27-16)30-20-18(15)19-24-25-22(26(19)21(23-20)28-3)29-10-9-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3

InChI Key

FKLROAINHOHYNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C4=NN=C(N4C(=N3)SC)SCCC5=CC=CC=C5

Origin of Product

United States

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